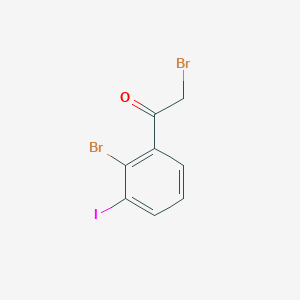
2,2'-Dibromo-3'-iodoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dibromo-3’-iodoacetophenone: is a halogenated acetophenone derivative It is characterized by the presence of two bromine atoms and one iodine atom attached to the acetophenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-3’-iodoacetophenone typically involves the bromination and iodination of acetophenone derivatives. One common method includes the bromination of 3-iodoacetophenone using bromine in acetic acid at elevated temperatures . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods: Industrial production of 2,2’-Dibromo-3’-iodoacetophenone may involve similar bromination and iodination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Dibromo-3’-iodoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone core can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (for bromine substitution) and palladium catalysts (for coupling reactions) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and copper co-catalysts are used under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted acetophenone derivatives.
Oxidation and Reduction Reactions: Formation of carboxylic acids and alcohols.
Coupling Reactions: Formation of complex organic frameworks with extended conjugation.
Applications De Recherche Scientifique
Chemistry: 2,2’-Dibromo-3’-iodoacetophenone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules .
Biology and Medicine: The compound’s halogenated structure makes it a potential candidate for the development of pharmaceuticals. It can be used in the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, 2,2’-Dibromo-3’-iodoacetophenone is used in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2,2’-Dibromo-3’-iodoacetophenone involves its interaction with molecular targets through its halogen atoms and carbonyl group. The halogen atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,2-Dibromo-3-nitrilopropionamide (DBNPA): A biocide used in industrial water applications.
2-Amino-5-bromo-3-iodoacetophenone: Used as a synthon for the synthesis of nitrogen-containing heterocyclic compounds.
Uniqueness: 2,2’-Dibromo-3’-iodoacetophenone is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and potential applications. Its combination of bromine and iodine atoms provides a versatile platform for further functionalization and derivatization in organic synthesis.
Propriétés
Formule moléculaire |
C8H5Br2IO |
|---|---|
Poids moléculaire |
403.84 g/mol |
Nom IUPAC |
2-bromo-1-(2-bromo-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2IO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2 |
Clé InChI |
GNHOGULSOCIQOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)Br)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


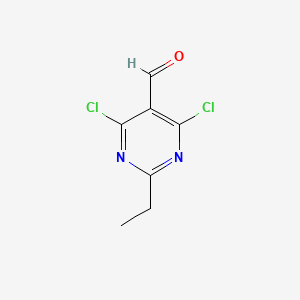
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
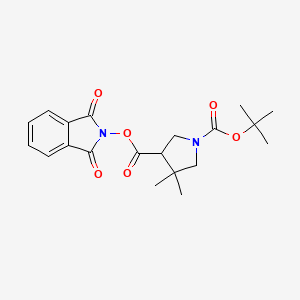
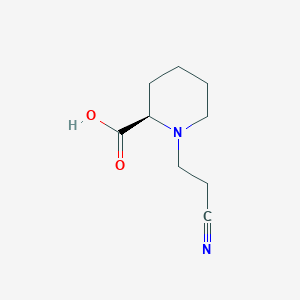

![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
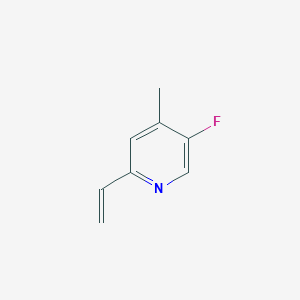
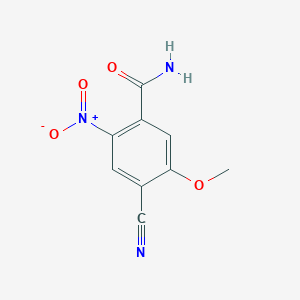
![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)
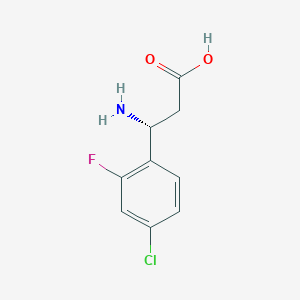
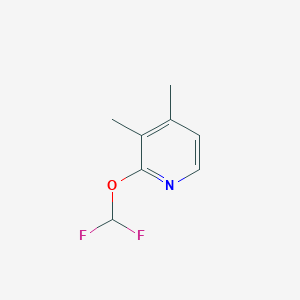


![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)
